5-Bromo-2-chloro-3-fluorotoluene
Overview
Description
5-Bromo-2-chloro-3-fluorotoluene is an aromatic compound with the molecular formula C7H5BrClF It is a halogenated derivative of toluene, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-3-fluorotoluene typically involves halogenation reactions. One common method is the diazotization of 3,5-dichloro-4-fluoroaniline followed by bromination. The process involves dissolving the aniline derivative in sulfuric acid, followed by the addition of sodium nitrite to form the diazonium salt. This intermediate is then reacted with cuprous bromide in hydrobromic acid at elevated temperatures (100-130°C) to yield the desired product .
Industrial Production Methods
For industrial-scale production, continuous flow processes such as tubular diazotization are employed. This method offers advantages like reduced side reactions, improved yield, and enhanced safety. The continuous flow process ensures a stable reaction environment, making it suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-3-fluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution due to the electron-withdrawing effects of the halogens.
Oxidation and Reduction: The methyl group can be oxidized to form corresponding carboxylic acids or reduced to form alkanes.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) in aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Coupling: Palladium catalysts with organoboron reagents under mild conditions.
Major Products
Substitution: Formation of substituted aromatic compounds.
Oxidation: Formation of benzoic acids.
Reduction: Formation of methyl derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
5-Bromo-2-chloro-3-fluorotoluene is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Used in the development of bioactive compounds and pharmaceuticals.
Industry: Employed in the production of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3-fluorotoluene in chemical reactions involves the activation of the aromatic ring by the halogen substituents. These substituents influence the electron density on the ring, making it more susceptible to nucleophilic attack. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluorotoluene
- 2-Chloro-3-fluorotoluene
- 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene
Uniqueness
5-Bromo-2-chloro-3-fluorotoluene is unique due to the specific arrangement of halogens on the benzene ring, which imparts distinct reactivity patterns. This compound’s combination of bromine, chlorine, and fluorine atoms allows for selective functionalization and diverse applications in synthetic chemistry .
Properties
IUPAC Name |
5-bromo-2-chloro-1-fluoro-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJDNCWXAJGXTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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